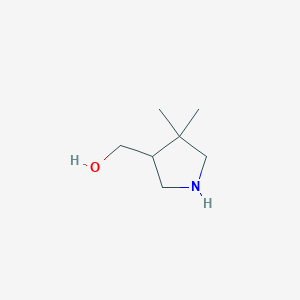

(4,4-Dimethylpyrrolidin-3-yl)methanol

Description

(4,4-Dimethylpyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a methanol group at the 3-position and two methyl groups at the 4-position of the saturated five-membered ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol (non-salt form) . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds for drug discovery. For example, it serves as a precursor for derivatives like (1-(6-chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol (CAS: 2092798-86-0), which has applications in kinase inhibitor development .

Properties

IUPAC Name |

(4,4-dimethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8-3-6(7)4-9/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLYNQCOUUKVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanol typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of (4,4-Dimethylpyrrolidin-3-yl)methanol may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4,4-dimethylpyrrolidine-3-carboxylic acid.

Reduction: Formation of 4,4-dimethylpyrrolidine-3-amine.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Dimethylpyrrolidin-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4,4-Dimethylpyrrolidin-3-yl)methanol can be compared to analogs with modifications to the pyrrolidine ring, substituents, or appended functional groups. Below is a detailed analysis:

Structural Analogues

Key Differences in Properties

- Polarity/Solubility: The parent compound (4,4-Dimethylpyrrolidin-3-yl)methanol exhibits moderate polarity due to the methanol group, making it soluble in polar solvents like methanol or ethanol . Derivatives with aromatic substituents (e.g., chloropyrimidine or aminophenyl) show reduced water solubility but improved lipid membrane permeability .

- Synthetic Utility: The unmodified pyrrolidine-methanol structure is versatile for functionalization at the N1 position, as seen in and , where chloropyrimidine or methylpyrimidine groups are introduced via nucleophilic substitution . In contrast, analogs like [1-(4-methylbenzyl)piperidin-3-yl]methanol require more complex coupling reactions .

- Pharmacological Potential: Chloropyrimidine derivatives (e.g., CAS: 2092798-86-0) are prioritized in kinase inhibitor research due to their ability to mimic ATP-binding motifs . Aminophenyl variants may target receptors requiring basic amine interactions, such as serotonin or dopamine receptors .

Stability and Handling

- (4,4-Dimethylpyrrolidin-3-yl)methanol and its hydrochloride salt (MW: 165.66 g/mol) are hygroscopic and require storage at 2–8°C .

- Derivatives like (1-(6-chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol are sensitive to heat and moisture, necessitating inert atmosphere handling .

Biological Activity

(4,4-Dimethylpyrrolidin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (4,4-Dimethylpyrrolidin-3-yl)methanol is CHNO. The compound features a pyrrolidine ring with two methyl groups at the 4-position and a hydroxymethyl group at the 3-position. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of (4,4-Dimethylpyrrolidin-3-yl)methanol is primarily attributed to its interaction with neurotransmitter systems and other molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity and function. This interaction may modulate physiological processes associated with conditions such as anxiety and depression.

Biological Activities

- Neuropharmacological Effects

- Anxiolytic and Antidepressant Potential : Studies suggest that (4,4-Dimethylpyrrolidin-3-yl)methanol may exhibit anxiolytic and antidepressant effects due to its structural similarity to known psychoactive compounds. It is believed to interact with neurotransmitter systems, although specific pathways remain to be fully elucidated.

- Anti-inflammatory Properties

- Preliminary research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Further studies are required to confirm these effects and clarify the underlying mechanisms.

Case Studies and Experimental Data

Several studies have investigated the biological activity of (4,4-Dimethylpyrrolidin-3-yl)methanol, focusing on its pharmacological potential:

- Study 1 : A neuropharmacological assessment revealed that the compound modulates neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders.

- Study 2 : In vitro assays demonstrated that (4,4-Dimethylpyrrolidin-3-yl)methanol inhibits pro-inflammatory cytokine production in macrophages, supporting its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anxiolytic Effects | Modulates neurotransmitter systems; potential treatment for anxiety disorders | |

| Antidepressant Potential | Structural similarity to psychoactive compounds; influences mood regulation | |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines in vitro |

Applications in Research and Industry

(4,4-Dimethylpyrrolidin-3-yl)methanol serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be used as a ligand in biochemical assays and as an intermediate in pharmaceutical development. The compound's versatility makes it suitable for various applications across scientific disciplines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.